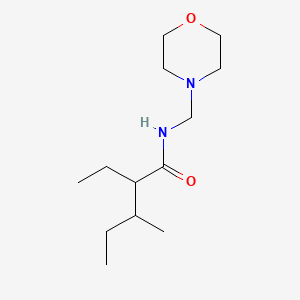
Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)-: is an organic compound with the molecular formula C₁₃H₂₆N₂O₂ It is a derivative of pentanamide, featuring additional ethyl, methyl, and morpholinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- typically involves the reaction of 2-ethyl-3-methylpentanoyl chloride with 4-morpholinylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. The morpholinylmethyl group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
- Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-
- 2-Pentanamine, 4-methyl-
Comparison: Compared to similar compounds, Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)- is unique due to the presence of the morpholinylmethyl group. This group enhances its solubility and reactivity, making it more versatile in various applications. The ethyl and methyl substitutions also contribute to its distinct chemical properties, differentiating it from other pentanamide derivatives.
Properties
CAS No. |
88018-53-5 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-ethyl-3-methyl-N-(morpholin-4-ylmethyl)pentanamide |
InChI |
InChI=1S/C13H26N2O2/c1-4-11(3)12(5-2)13(16)14-10-15-6-8-17-9-7-15/h11-12H,4-10H2,1-3H3,(H,14,16) |
InChI Key |
MRJWCQCVEVGALU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)C(=O)NCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















